molecular formula C22H25NO3 B8723588 Ethyl 1,2-dibenzyl-3-oxopiperidine-4-carboxylate CAS No. 647863-31-8

Ethyl 1,2-dibenzyl-3-oxopiperidine-4-carboxylate

Cat. No.: B8723588
CAS No.: 647863-31-8
M. Wt: 351.4 g/mol
InChI Key: WAXBUYYZXSUKHM-UHFFFAOYSA-N
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Description

Ethyl 1,2-dibenzyl-3-oxopiperidine-4-carboxylate is a useful research compound. Its molecular formula is C22H25NO3 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

647863-31-8

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 1,2-dibenzyl-3-oxopiperidine-4-carboxylate

InChI

InChI=1S/C22H25NO3/c1-2-26-22(25)19-13-14-23(16-18-11-7-4-8-12-18)20(21(19)24)15-17-9-5-3-6-10-17/h3-12,19-20H,2,13-16H2,1H3

InChI Key

WAXBUYYZXSUKHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(C(C1=O)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3.7 mL (26.6 mmol) of diisopropylethylamine in 55 mL of dry THF at −78° C. was added dropwise n-butyllithium (25 mmol, 10.0 mL of a 2.5 M solution in hexanes). The bath was replaced with an ice-water bath. After 20 min, the mixture was recooled to −78° C. and 3.10 g (11.86 mmol) of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate in a mixture of 20 mL of THF and 4.4 mL (24.4 mmol) of HMPA was added dropwise. After 2 h, 1.47 mL (12.4 mmol) of benzyl bromide was added dropwise, and the resultant mixture was allowed to warm slowly to ambient temperature overnight. The reaction was then quenched by the addition of 5 mL of saturated aqueous ammonium chloride solution. THF was removed in vacuo, and the residue was partitioned between ether and water. The organic phase was washed with 2 portions of brine and concentrated to give a red oil. Purification by Biotage chromatography (silica gel, 3% ethyl acetate/hexane) gave 1.96 g (47%) of the title compound as a light yellow mobile oil. LC-MS 352.1 (M+1).
Quantity
3.7 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.47 mL
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reactant
Reaction Step Three
[Compound]
Name
resultant mixture
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0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
47%

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